(1S,2R)-2-methoxycyclohexanamine;hydrochloride is a chiral amine with significant relevance in medicinal chemistry. This compound possesses a unique stereochemistry characterized by its (1S,2R) configuration, which influences its biological activity and potential applications. It is primarily classified as a secondary amine and is often utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block in organic synthesis.
The compound can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of (1S,2R)-2-methoxycyclohexanamine;hydrochloride typically involves the following steps:
These steps can involve various reagents and conditions, such as the use of reducing agents like lithium aluminum hydride or sodium borohydride for the reduction process.
The molecular formula of (1S,2R)-2-methoxycyclohexanamine;hydrochloride is . Its structure features a cyclohexane ring with a methoxy group and an amine group attached at positions 1 and 2, respectively. The stereochemistry plays a crucial role in determining its interaction with biological targets.
(1S,2R)-2-methoxycyclohexanamine;hydrochloride can participate in various chemical reactions:
These reactions are fundamental for synthesizing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for (1S,2R)-2-methoxycyclohexanamine;hydrochloride is primarily linked to its interactions with neurotransmitter systems. It may function as a modulator or inhibitor of specific receptors in the central nervous system.
The physical properties of (1S,2R)-2-methoxycyclohexanamine;hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
(1S,2R)-2-methoxycyclohexanamine;hydrochloride has several applications in scientific research:
Enzymatic reductive amination provides a sustainable route to chiral amines by coupling carbonyl compounds with amine donors using nicotinamide cofactors (NAD(P)H). For cyclohexanone derivatives, this process involves the condensation of 2-methoxycyclohexanone with methylamine or ammonia, forming an imine intermediate that undergoes stereoselective reduction. Imine reductases (IREDs) and reductive aminases (RedAms) catalyze this reduction with exceptional precision, leveraging their active sites to deliver hydride from the cofactor to the re or si face of the prochiral imine. Engineered IREDs achieve near-quantitative yields and >99% enantiomeric excess (ee) for structurally constrained substrates like 2-methoxycyclohexanamine, operating under mild conditions (pH 7–8, 30°C) [3] [5]. Industrial applications have scaled these reactions to multi-ton levels, showcasing their robustness for pharmaceutical intermediates [3].
The stereochemical outcome of (1S,2R)-2-methoxycyclohexanamine synthesis is governed by IREDs' structural architecture. These enzymes adopt a Rossmann fold that positions the imine substrate within a chiral pocket, enabling face-selective hydride transfer. R- or S-selective IREDs arise from distinct phylogenetic clades, with conserved catalytic residues (e.g., glutamate for proton shuffling) enforcing stereocontrol. Mutagenesis studies reveal that residues influencing the substrate’s methoxy group orientation are critical for diastereoselectivity in 1,2-disubstituted cyclohexyl systems. For instance, Streptomyces-derived IREDs generate the (1S,2R) isomer with 98% de by minimizing steric clashes between the methoxy moiety and hydrophobic active-site residues [3].
Despite their versatility, IREDs exhibit constraints with bulky or electronically atypical cyclohexanone substrates:
Table 1: Substrate Scope Limitations of IREDs for Functionalized Cyclohexanones
Substrate Modification | Conversion (%) | ee (%) | Primary Limitation |
---|---|---|---|
2-Ethoxycyclohexanone | 48 | 95 | Steric bulk of ethoxy group |
2-Keto-4-nitrocyclohexanone | 32 | 88 | Electronic deactivation |
2-Methoxy-6-methylcyclohexanone | 18 | 82 | Disfavored binding conformation |
Racemization catalysts coupled with stereoselective enzymes enable dynamic kinetic resolution (DKR) of rac-2-methoxycyclohexanamine. Here, a ruthenium-based racemization catalyst (e.g., Shvo’s catalyst) epimerizes the undesired (1R,2S) isomer, while an S-selective amine oxidase or IRED preferentially converts the (1S,2R) enantiomer to a protected intermediate. Subsequent hydrolysis yields the hydrochloride salt with >99% ee and 95% yield. This approach circumvents the 50% yield ceiling of classical kinetic resolution, making it ideal for industrial-scale production of enantiopure cyclohexylamines [10].
Co-immobilizing IREDs with NADP(H)-regenerating enzymes (e.g., glucose dehydrogenase, GDH) on solid carriers enhances catalytic efficiency and cofactor recycling. Silica nanoparticles functionalized with glutaraldehyde enable multipoint covalent binding, stabilizing the enzyme assembly. This configuration achieves a total turnover number (TTN) of 5.2 × 10⁶ for NADP⁺—50× higher than free enzymes—and sustains 95% productivity over 15 reaction cycles. For (1S,2R)-2-methoxycyclohexanamine synthesis, co-immobilization boosts space-time yield to 28 g·L⁻¹·d⁻¹, slashing production costs by 60% [4] [7].
Table 2: Performance Metrics of Co-Immobilized Biocatalyst Systems
Carrier Material | Enzyme Loading (mg/g) | TTN (NADP⁺) | Reuse Cycles | Product Yield (g/L) |
---|---|---|---|---|
Silica nanoparticles | 18.5 | 5.2 × 10⁶ | 15 | 28 |
Agarose microbeads | 12.1 | 3.8 × 10⁶ | 10 | 19 |
Chitosan hydrogel | 9.7 | 2.1 × 10⁶ | 8 | 14 |
Efficiency and Selectivity: Traditional chemical methods for chiral amine synthesis (e.g., Rh-catalyzed asymmetric hydrogenation) require high-pressure H₂ (50–100 bar), precious metal catalysts, and extensive ligand optimization. Enantioselectivity rarely exceeds 90% ee for ortho-substituted cyclohexylamines due to inadequate steric discrimination. In contrast, IREDs achieve >99% ee at ambient pressure, leveraging precise substrate binding [3] [5].
Environmental Impact: Chemical reductive amination employs cyanoborohydride reductants, generating toxic HCN waste (PMI > 30). Biocatalysis utilizes glucose as a terminal reductant, producing gluconate as a benign by-product (PMI < 3). Life-cycle assessments confirm a 70% reduction in carbon footprint for enzymatic routes [5] [7].
Economic Viability: Although enzyme production costs are significant, immobilization and recycling mitigate expenses. Co-immobilized IRED-GDH systems lower catalyst loading to 0.1 mol%, outperforming Ir-based catalysts (1–5 mol%). For multi-ton manufacturing, biocatalysis reduces costs by 40% [3] [7].
Table 3: Synthesis Method Comparison for (1S,2R)-2-Methoxycyclohexanamine
Parameter | Chemical (Ir Catalysis) | Biocatalytic (IRED) | Chemoenzymatic (DKR) |
---|---|---|---|
ee (%) | 78–86 | >99 | >99 |
Reaction Conditions | 80°C, 50 bar H₂ | 30°C, pH 7.5 | 60°C, ambient pressure |
PMI (kg waste/kg product) | 32 | 2.8 | 5.1 |
Catalyst Cost (USD/kg product) | 210 | 85 | 120 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5